molecular formula C26H20FN5O2 B2948308 N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide CAS No. 1110978-02-3

N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide

Cat. No.: B2948308
CAS No.: 1110978-02-3
M. Wt: 453.477
InChI Key: DVYBWXMHSRYIGH-UHFFFAOYSA-N
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Description

The compound N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 3-fluorophenyl group, an imidazole ring, and a 2-methylbenzamide moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity to biological targets . The benzamide group contributes to hydrogen bonding and solubility profiles, while the imidazole linker adds structural rigidity.

Properties

IUPAC Name

N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O2/c1-17-5-2-3-8-22(17)25(33)29-21-11-9-18(10-12-21)14-32-15-23(28-16-32)26-30-24(31-34-26)19-6-4-7-20(27)13-19/h2-13,15-16H,14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYBWXMHSRYIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

Based on the wide range of biological activities exhibited by similar compounds, it can be hypothesized that this compound may have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biological Activity

N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound incorporates a 1,2,4-oxadiazole moiety, which is recognized for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line % Inhibition IC50 (µM)
T-47D (Breast Cancer)90.47%Not reported
SR (Leukemia)81.58%Not reported
SK-MEL-5 (Melanoma)84.32%Not reported
MDA-MB-468 (Breast)84.83%Not reported

These findings were obtained from a screening of various compounds against a panel of cancer cell lines, indicating that this class of compounds could be promising for further development as anticancer agents .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and growth factors associated with tumor progression. For instance, compounds similar to this compound have been shown to inhibit:

  • Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer cell proliferation and survival.
  • Telomerase and Topoisomerase : Inhibition of these enzymes can lead to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the oxadiazole scaffold has been explored for its antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains:

Bacterial Strain Activity
Escherichia coliSignificant
Staphylococcus aureusModerate
Pseudomonas aeruginosaVariable

The presence of the fluorine atom in the phenyl ring has been noted to enhance the antibacterial activity of these compounds .

Study on Anticancer Activity

A study evaluated the antiproliferative activity of a series of oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain compounds exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines, suggesting that structural modifications can significantly enhance biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand better the binding interactions between these compounds and their biological targets. For instance, one study reported that specific oxadiazole derivatives displayed strong binding affinities with proteins involved in cancer progression, which correlates with their observed biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Substituent Variations on the Oxadiazole Ring
  • F358-0259 : Replaces the 3-fluorophenyl group with a 4-methoxyphenyl, increasing polarity (logP = 5.06) and hydrogen bond acceptor count (7 vs. 6 in the target compound) .
  • F358-0393 : Features a 4-chlorophenyl group, enhancing logP (estimated >5.5) and steric bulk compared to the target compound’s fluorine substituent .
  • Compound 130 () : Contains a 4-fluorophenyl-1,2,4-oxadiazole, highlighting how para- vs. meta-substitution affects electronic distribution and binding energy .
Benzamide and Imidazole Modifications
  • Razaxaban () : Replaces benzamide with a pyrazole-carboxamide, demonstrating how scaffold flexibility influences factor Xa inhibition .

Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituent
Target Compound ~470 (estimated) ~4.8 ~70 3-Fluorophenyl
F358-0259 465.51 5.06 74.3 4-Methoxyphenyl
F358-0393 486.92 ~5.6 ~70 4-Chlorophenyl
Compound 9c () 537.53 4.31 85.0 4-Bromophenyl-thiazole

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, F) increase logP and enhance membrane permeability but may reduce solubility.
  • Methoxy groups improve solubility but lower lipophilicity .
Antimicrobial Activity

Compounds with 1,2,4-oxadiazole cores (e.g., ) show potency against enteric pathogens, with chloro-substituted derivatives (e.g., F358-0393) exhibiting higher efficacy due to enhanced hydrophobicity . The target compound’s 3-fluorophenyl group may balance potency and solubility.

Anticancer and Enzyme Inhibition
  • Compound 130 () : Demonstrated strong binding to SARS-CoV-2 protease (binding energy: −8.1 kcal/mol), suggesting fluorophenyl-oxadiazole derivatives’ utility in targeting viral enzymes .
  • Razaxaban (): Achieved nanomolar inhibition of factor Xa, underscoring the importance of benzamide-like moieties in enzyme binding .

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